Product packaging for 2-Methylthiazolo[5,4-c]pyridine(Cat. No.:CAS No. 98383-10-9)

2-Methylthiazolo[5,4-c]pyridine

Cat. No.: B3066963
CAS No.: 98383-10-9
M. Wt: 150.2 g/mol
InChI Key: NTPKGMUVGJRKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Advanced Chemical Research

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. nih.gov These compounds are fundamental to the field of medicinal chemistry, where they are recognized for their diverse pharmacological properties and are integral to the development of new therapeutic agents. nih.gov Their unique reactivity and structural diversity make them essential building blocks in a wide array of chemical applications. The presence of nitrogen atoms can influence the electronic properties of the molecule, enabling interactions with biological targets and making them a cornerstone of drug discovery.

Pyridine-Fused Systems as Privileged Scaffolds in Scientific Investigations

Pyridine-fused systems, which consist of a pyridine (B92270) ring fused to another ring system, are considered "privileged scaffolds" in medicinal chemistry. This term reflects their recurring presence in a multitude of biologically active compounds. The fusion of a pyridine ring with other heterocyclic or carbocyclic rings can lead to rigid, three-dimensional structures with specific spatial arrangements of functional groups, which is often a key factor for high-affinity binding to biological targets. The thiazolopyridine core, a fusion of a thiazole (B1198619) and a pyridine ring, is a prime example of such a system and has been the subject of extensive research. For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been investigated for their potential as kinase inhibitors, including for targets like c-KIT. nih.gov

Specific Research Focus on 2-Methylthiazolo[5,4-c]pyridine within the Broader Thiazolopyridine Class

Within the diverse class of thiazolopyridines, this compound represents a specific, yet less explored, derivative. While extensive research has been conducted on related isomers such as thiazolo[5,4-b]pyridines and thiazolo[4,5-c]pyridines, as well as the saturated analog 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, dedicated studies on this compound are not as prevalent in the current scientific literature.

The interest in the broader thiazolopyridine class stems from their demonstrated biological activities. For example, various derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern on the thiazolopyridine core can significantly influence its biological activity. Therefore, the 2-methyl substitution in this compound is expected to confer specific properties that differentiate it from other derivatives.

Research on related compounds provides a rationale for the potential significance of this compound. For instance, studies on thiazolo[5,4-b]pyridine derivatives have identified potent inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov Furthermore, research into tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives has revealed compounds with Met inhibitory activity, a target in cancer therapy. researchgate.net These findings suggest that the thiazolo[5,4-c]pyridine (B153566) scaffold is a promising starting point for the design of new biologically active molecules.

While specific experimental data on the synthesis and biological evaluation of this compound is not widely published, its structural relationship to more studied compounds suggests it as a target for future research endeavors in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B3066963 2-Methylthiazolo[5,4-c]pyridine CAS No. 98383-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPKGMUVGJRKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348798
Record name 2-Methyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98383-10-9
Record name 2-Methyl[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Derivatization and Functionalization Techniques

Multi-Component Reaction Approaches for Structural Diversity

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular scaffolds, including derivatives of the thiazolo[5,4-c]pyridine (B153566) core. bohrium.comnih.gov These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. bohrium.com The application of MCRs to the synthesis of fused heterocyclic systems like thiazolopyrimidines has been particularly fruitful, providing access to a wide range of 'drug-like' molecules. clockss.org

One notable example involves the one-pot synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org This catalyst-free MCR of 2-aminothiazole (B372263) or 2-aminobenzo[d]thiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation provides a clean and direct route to these complex heterocycles with high yields. clockss.org The simplicity of the procedure, coupled with an easy work-up and product isolation through recrystallization, makes this an attractive method for generating structural diversity. clockss.org

The versatility of MCRs is further demonstrated in the synthesis of pyrazolo-thiazolo-pyridine conjugates. A facile one-pot condensation of acetyl thiazole (B1198619) analogy, an active methylene (B1212753) nitrile, and an aromatic aldehyde can be employed to generate novel pyrazolo-thiazolo-pyridine scaffolds. mdpi.com This approach allows for the incorporation of various substituents, leading to a library of compounds with potential biological activities. mdpi.com

Furthermore, MCRs have been utilized in the synthesis of other related fused heterocyclic systems, highlighting the broad applicability of this strategy. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones has been achieved through a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester. nih.gov This method has proven effective for various combinations of starting materials, yielding polyheterocyclic compounds in good yields. nih.gov

The table below summarizes key multi-component reactions used in the synthesis of related heterocyclic systems, showcasing the diversity of achievable structures.

Reactant 1Reactant 2Reactant 3Product ScaffoldKey Features
2-AminothiazoleAromatic AldehydeEthyl Acetoacetate7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateMicrowave-assisted, catalyst-free, high yield clockss.org
Acetyl Thiazole AnalogyActive Methylene NitrileAromatic AldehydePyrazolo-thiazolo-pyridine ConjugateFacile, one-pot condensation mdpi.com
3-Aminopyrazol-5-oneSalicylic AldehydeAcetylacetic Ester2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dioneGood yields for various substrates nih.gov

Solid-Phase Parallel Synthesis for Compound Library Generation

Solid-phase parallel synthesis has become an indispensable tool for the rapid generation of large and diverse compound libraries, a critical aspect of modern drug discovery. This methodology, where compounds are synthesized on a solid support, facilitates the purification process and allows for the simultaneous synthesis of numerous analogs. springernature.com While specific examples focusing solely on 2-methylthiazolo[5,4-c]pyridine are not extensively documented in the provided results, the principles of solid-phase synthesis have been successfully applied to related heterocyclic systems, demonstrating its potential for creating libraries of thiazolo[5,4-c]pyridine derivatives.

The power of solid-phase synthesis is also evident in the construction of other complex heterocyclic libraries. For instance, a solid-phase approach has been developed for the synthesis of 1,2,3-triazole-substituted 2H-benzopyrans. mdpi.com This method utilizes a palladium-mediated Negishi-type cross-coupling reaction to introduce terminal alkyne resins to vinyl triflate intermediates on the solid support. mdpi.com Similarly, the solid-phase synthesis of pyrazole-fused benzopyrans (benzopyranopyrazoles) has been achieved, combining the privileged structures of benzopyran and pyrazole. mdpi.com

The general workflow for solid-phase parallel synthesis of a hypothetical this compound library could involve the steps outlined in the table below.

StepDescriptionKey Transformation
1Resin FunctionalizationAttachment of a suitable starting material to the solid support.
2Thiazole Ring FormationCyclization reaction to form the thiazole ring on the solid support.
3Pyridine (B92270) Ring AnnulationConstruction of the fused pyridine ring, potentially via a Friedländer-type reaction.
4DiversificationIntroduction of various substituents at different positions of the scaffold.
5CleavageRelease of the final compounds from the solid support.

This strategy allows for the systematic variation of substituents around the this compound core, enabling the efficient exploration of the chemical space and the identification of compounds with desired properties.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is of paramount importance to minimize environmental impact. This includes the use of environmentally benign solvents and energy-efficient reaction conditions.

Recent research has explored the use of biomass-derived solvents as green alternatives to traditional petroleum-based solvents. nih.govresearchgate.net Sabinene (B1680474), a natural bicyclic monoterpene, has been identified as a promising green solvent for the synthesis of thiazolo[5,4-b]pyridines. nih.govresearchgate.net It is derived from biomass, has no known toxicity, and can be recycled by distillation. nih.gov Studies have shown that sabinene can be effectively used as a solvent for the synthesis of these heterocycles, with reactions proceeding in satisfactory yields. nih.govresearchgate.net The use of sabinene has been compared with other conventional and green solvents, demonstrating its potential as a sustainable reaction medium. nih.govresearchgate.net

The synthesis of thiazolo[5,4-b]pyridine (B1319707) heterocycles has been successfully carried out in sabinene under both thermal activation and microwave irradiation. nih.govresearchgate.net An interesting feature of this process is that while the reagents are soluble in sabinene, the product precipitates out of the reaction medium, simplifying its isolation. nih.gov

The table below compares the properties of sabinene with some conventional solvents, highlighting its green credentials.

SolventSourceToxicityRecyclability
SabineneBiomassNo known toxicityYes (Distillation) nih.gov
ToluenePetroleumToxicYes
DMFPetroleumToxicYes

Microwave-assisted synthesis has emerged as a key green chemistry tool, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often milder reaction conditions. clockss.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a thiazolopyrimidine core. clockss.orgnih.gov

For example, a microwave-assisted, one-pot, three-component reaction has been developed for the efficient synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org This method is catalyst-free and provides the desired products in high yields with a simple work-up procedure. clockss.org The optimization of reaction conditions, such as microwave power and temperature, is crucial for maximizing the efficiency of these protocols. clockss.org

Microwave irradiation has also been employed in the synthesis of thiazolo[5,4-d]thiazoles, where it significantly reduces the reaction time compared to conventional heating. rsc.orgresearchgate.net Furthermore, microwave-assisted synthesis has been utilized for the preparation of 2,6-di(naphthalene thioureido carbamino)pyridine, demonstrating its versatility in multi-step syntheses. davidpublisher.com The use of microwave heating in the synthesis of various thiazole derivatives has been highlighted as an environmentally benign approach. bepls.com

The table below provides examples of microwave-assisted synthesis of related heterocyclic compounds.

ProductReaction TypeKey Advantages
7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateMulti-component reactionHigh yield, catalyst-free, rapid clockss.org
Thiazolo[5,4-d]thiazolesCondensation/oxidationReduced reaction time rsc.orgresearchgate.net
Thiazolopyrimidine derivativesCyclizationIncreased yields, time-saving nih.gov
1,2,4-Triazolo[1,5-a]pyridinesCyclocondensationCatalyst-free, high yields mdpi.com

Synthesis of Key Intermediates and Precursors for this compound Analogues

The synthesis of this compound and its analogues relies on the availability of key intermediates and precursors. The strategic construction of these building blocks is crucial for the successful assembly of the final target molecules.

A common precursor for the synthesis of the related 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B8307805) hydrochloride. chemicalbook.com This nitrile intermediate can be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com The synthesis of the cyano intermediate itself can be achieved by reacting a suitable precursor with a metal cyanide, such as a combination of sodium cyanide and copper cyanide. google.com

Another important class of intermediates are aminothiazole derivatives. For instance, the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative starts from the commercially available 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. researchgate.net This aminothiazole moiety allows for the construction of the fused imidazole (B134444) ring through an alkylation-cyclocondensation process with a phenacyl bromide. researchgate.net

In the synthesis of novel thiazolo[5,4-b]pyridine derivatives, a key intermediate is generated through a multi-step sequence starting from 3-amino-5-bromo-2-chloropyridine. nih.gov This starting material undergoes aminothiazole formation, followed by Boc protection and a Suzuki cross-coupling reaction to introduce a substituted phenyl group. Subsequent reduction of a nitro group provides a key amine intermediate that can be further functionalized. nih.gov

The table below outlines some key precursors and the target analogues they are used to synthesize.

PrecursorTarget Analogue/IntermediateSynthetic Transformation
2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acidHydrolysis chemicalbook.com
2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineTetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivativeAlkylation-cyclocondensation researchgate.net
3-Amino-5-bromo-2-chloropyridineFunctionalized thiazolo[5,4-b]pyridineAminothiazole formation, Suzuki coupling, etc. nih.gov
2,4-dichloro-3-nitropyridine4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholineSelective substitution, thiocyanation, reduction, and bromination nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Methods for Molecular Structure Determination

The definitive confirmation of the structure of 2-Methylthiazolo[5,4-c]pyridine relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H NMR and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridine (B92270) and thiazole (B1198619) rings. The chemical shift of the methyl protons would likely appear in the upfield region, while the aromatic protons would resonate at lower fields due to the deshielding effects of the aromatic rings. The splitting patterns of the aromatic protons would provide crucial information about their relative positions on the pyridine ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, the carbon of the methyl group would have a characteristic upfield shift, while the carbons of the aromatic rings would appear in the downfield region. The quaternary carbons at the ring fusion and within the thiazole ring would also exhibit distinct chemical shifts.

As of the latest literature review, detailed experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following table represents predicted chemical shifts based on the analysis of structurally similar compounds and computational models.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.5~20
Pyridine-H7.0 - 8.5120 - 150
Thiazole-CNot Applicable150 - 170
Pyridine-CNot Applicable110 - 160
Fused-CNot Applicable140 - 160

Note: These are predicted values and await experimental verification.

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Mass Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl group and the aromatic rings. The C=N and C=C stretching vibrations within the fused heterocyclic system would also give rise to distinct peaks in the fingerprint region.

Functional Group Expected IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (-CH₃)2850 - 3000
C=C and C=N Stretching1400 - 1650
C-H Bending600 - 900

Computational Chemistry and Molecular Modeling Studies

In Silico Approaches for Predicting Biological Interactions

Computational methods are powerful tools for predicting how molecules like 2-Methylthiazolo[5,4-c]pyridine and its derivatives might interact with biological targets, thereby accelerating the drug discovery process. nih.gov These in silico techniques allow for the screening of large compound libraries and the prioritization of candidates for synthesis and further testing. nih.gov

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.govyoutube.com A pharmacophore model can be generated based on the structure of the target protein complexed with a ligand (structure-based) or from a set of active molecules (ligand-based). nih.gov

For scaffolds related to thiazolopyridines, such as pyrido[2,3-d]pyrimidines, structure-based pharmacophore models have been successfully employed. nih.gov These models typically define key interaction points like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.com For instance, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor feature that interacts with the hinge region of the kinase, a crucial interaction for inhibitory activity. While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the methodology has been applied to design novel inhibitors for targets like human thymidylate synthase using related heterocyclic cores. nih.gov The process involves using the pharmacophore model as a 3D query to screen virtual libraries of compounds, identifying those that match the required spatial and chemical features for potential biological activity. nih.govyoutube.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. actascientific.com This method is instrumental in understanding the binding mode and affinity of potential drug candidates. Studies on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have extensively used molecular docking to investigate their interaction with various protein kinases, which are common targets for this class of compounds. mdpi.comnih.gov

For example, in studies of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, molecular docking revealed key hydrogen bonding interactions with the Cys673 residue in the hinge region of the kinase. mdpi.com Similarly, docking of thiazolo[5,4-b]pyridine analogs into the ATP binding pocket of PI3Kα kinase showed hydrogen bond formation with Val851. nih.gov These interactions are critical for the inhibitory activity of the compounds. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the conformational changes and the dynamic behavior of the system, which can help validate the docking poses and refine the understanding of the binding interactions. For example, MD simulations have been used to confirm the stability of complexes between pyrido[2,3-d]pyrimidine (B1209978) derivatives and cyclin-dependent kinases (CDKs). nih.govnih.gov

Theoretical Investigations into Electronic Properties and Reactivity Profiles

Theoretical chemistry provides a framework for understanding the intrinsic electronic properties of molecules, which in turn dictate their reactivity and potential biological activity. Density Functional Theory (DFT) is a popular quantum mechanical method used for these investigations. nih.govmdpi.com

DFT calculations can determine a molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For instance, DFT studies on novel thiazole (B1198619) and pyridine (B92270) derivatives have correlated their HOMO-LUMO gaps with their observed antioxidant activity, where a lower energy gap suggested higher reactivity. nih.gov Such calculations can also be used to determine other chemical descriptors like chemical hardness and softness, which further characterize the reactivity of a molecule. nih.gov While specific DFT studies on this compound are scarce, the methodologies applied to related heterocyclic systems demonstrate the potential of these theoretical approaches to predict reactivity and guide the design of new functional molecules. mdpi.com

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Biological Potency and Selectivity

The biological effects of thiazolopyridine derivatives are profoundly influenced by the nature and placement of various chemical groups attached to the core scaffold. These modifications can alter the molecule's size, shape, electronic distribution, and hydrogen bonding capabilities, which in turn dictates its interaction with biological targets.

The substitution pattern on the periphery of the thiazolopyridine core is a critical determinant of biological activity. Research on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold, for instance, has shown that introducing different N-heterocyclic substituents can result in potent inhibitors of phosphoinositide 3-kinase (PI3K). One such study identified a compound with a methoxypyridine and a morpholinyl group on the thiazolo[5,4-b]pyridine core that exhibited an exceptionally strong PI3Kα inhibitory activity, with an IC₅₀ value of 3.6 nM. nih.gov This highlights that complex heterocyclic moieties can establish key interactions within the enzyme's binding site.

Further SAR studies on this isomeric scaffold revealed that a sulfonamide functional group was a crucial structural unit for potent activity. nih.gov In a different study aimed at developing inhibitors for the c-KIT receptor tyrosine kinase, various substitutions were explored. The findings indicated that specific peripheral groups could overcome drug resistance observed with existing inhibitors like imatinib. nih.gov These examples from a closely related scaffold underscore the principle that the potency of compounds based on the 2-methylthiazolo[5,4-c]pyridine core would likely be highly sensitive to the chemical nature of its peripheral substituents.

The specific position of functional groups on the fused thiazole (B1198619) and pyridine (B92270) rings plays a pivotal role in defining the molecule's interaction with its target, a concept known as regioisomerism. For the related thiazolo[5,4-b]pyridine scaffold, the attachment point of substituents dramatically alters kinase selectivity. It has been noted that the nitrogen at the 4-position can act as a hinge-binding motif for PI3K, whereas the nitrogen at the 1-position and an amino group at the 2-position are important for forming hydrogen bonds with the ITK kinase hinge region. nih.gov

Furthermore, functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring has been a common strategy to target the ATP-binding site of several kinases, including BCR-ABL and RAF. nih.gov In a novel approach, researchers functionalized the 6-position for the first time to develop new c-KIT inhibitors, demonstrating that exploring less common substitution patterns can lead to the discovery of compounds with unique biological profiles. nih.gov This evidence suggests that the precise placement of methyl groups, and any other substituents, on the this compound core would be a critical factor in determining its biological target and efficacy.

Rational Design Strategies for Optimizing this compound Derivatives

Rational drug design involves the iterative process of designing and synthesizing new compounds based on the known SAR and the three-dimensional structure of the biological target. For thiazolopyridine derivatives, this strategy has been successfully employed to create potent and selective kinase inhibitors. By combining known pharmacophores—structural units responsible for biological activity—researchers have designed novel series of thiazolo[5,4-b]pyridine analogues. nih.govnih.gov For example, a series of potent EGFR-TK inhibitors was rationally designed, leading to a lead compound with an IC₅₀ value of 0.010 μM against the HCC827 cancer cell line. nih.gov Molecular docking simulations confirmed that these compounds fit well into the ATP binding pocket of the target kinase, forming key interactions. nih.govnih.gov

A prominent application of the thiazolo[5,4-c]pyridine (B153566) scaffold is in the synthesis of the anticoagulant drug Edoxaban. nih.govchemicalbook.com The key intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, is a testament to the utility of this scaffold in constructing complex, therapeutically valuable molecules. chemicalbook.com The development of Edoxaban, a direct factor Xa inhibitor, involved extensive chemical synthesis and optimization to achieve the desired pharmacological profile, demonstrating a successful application of rational design principles to a derivative of the core thiazolo[5,4-c]pyridine structure. nih.govnewdrugapprovals.org

Table 1: Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives (Structural Isomers of the Target Scaffold) This table presents data for the isomeric thiazolo[5,4-b]pyridine scaffold to illustrate SAR principles.

CompoundTargetModificationActivity (IC₅₀/GI₅₀)Reference
19aPI3KαMethoxypyridine and morpholinyl substitution3.6 nM (IC₅₀) nih.gov
10kEGFR-TK (HCC827)N-(2-methyl-3-yl)benzenesulfonamide substitution0.010 µM (IC₅₀) nih.gov
6rc-KIT (V560G/D816V)Substitution at 6-position4.77 μM (IC₅₀) nih.gov
6rHMC1.2 cellsSubstitution at 6-position1.15 µM (GI₅₀) nih.gov

Application of Scaffold Hopping Methodologies in Research

Scaffold hopping is a powerful strategy in drug discovery where the core structure (scaffold) of a known active compound is replaced by a chemically different but functionally equivalent scaffold. This approach aims to identify novel compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics, while retaining the key biological activity.

The thiazolopyridine scaffold itself can be considered a product of such a strategy, often viewed as a bioisosteric replacement for purines. rsc.org This structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) makes fused heterocyclic systems like thiazolopyridines attractive starting points for developing new therapeutics. The strategy involves designing and synthesizing pyridine-annulated analogs of purines to discover novel agents, for instance, with anticancer properties. rsc.org

Conversely, the thiazolo[5,4-c]pyridine scaffold can serve as the starting point for hopping to new chemical classes. While direct examples are not prevalent, the principle has been demonstrated with related structures. For instance, in one study, researchers attempted to improve the properties of isophthalic acid derivatives by hopping to a pyrimidine (B1678525) scaffold. nih.gov Although this particular hop did not result in improved binding affinity, it provided valuable SAR data for future design efforts. nih.gov This illustrates how scaffold hopping, even when not immediately successful, contributes to the broader understanding of how different core structures can be used to modulate activity at a specific biological target.

Biological Target Identification and Mechanistic Studies

Investigations into Enzyme and Receptor Interactions

Analogues of 2-methylthiazolo[5,4-c]pyridine have been systematically evaluated for their inhibitory potential against several key enzymes and receptors implicated in various diseases, from cancer to bacterial infections.

The thiazolo[5,4-b]pyridine (B1319707) scaffold, a close analogue of this compound, has been identified as a privileged structure for the development of kinase inhibitors.

c-KIT Inhibition: Derivatives of thiazolo[5,4-b]pyridine have been synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). mdpi.com Research has led to the identification of potent inhibitors capable of overcoming resistance to existing drugs like imatinib. mdpi.com For instance, the derivative 6r demonstrated significant inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant. mdpi.com This compound was found to suppress the proliferation of GIST-T1 and HMC1.2 cancer cells by blocking c-KIT downstream signaling. mdpi.com The structure-activity relationship (SAR) studies revealed that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold could yield novel c-KIT inhibitors. mdpi.com

PI3K Inhibition: The thiazolo[5,4-b]pyridine core is also a key motif in the design of phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif for PI3K. mdpi.com A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized, with some compounds exhibiting potent PI3K inhibitory activity. nih.gov The representative compound 19a showed an IC50 value of 3.6 nM against PI3Kα. nih.gov SAR studies indicated that a sulfonamide functionality and a pyridyl group attached to the thiazolo[5,4-b]pyridine core were crucial for high potency. nih.gov

Table 1: Kinase Inhibition by Thiazolo[5,4-b]pyridine Analogues

CompoundTarget KinaseCell LineIC50 / GI50 (µM)Reference
6r c-KIT V560G/D816VHMC1.2GI50 = 1.15 mdpi.com
Imatinibc-KIT V560G/D816VHMC1.2GI50 = 27.1 mdpi.com
19a PI3Kα-IC50 = 0.0036 nih.gov
19b PI3Kα-IC50 = 0.012 nih.gov
19c PI3Kα-IC50 = 0.0084 nih.gov

The thiazole (B1198619) and thiazolopyridine cores are also present in compounds designed to combat bacterial resistance by targeting essential bacterial enzymes.

MurD Ligase Inhibition: MurD ligase is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov A D-glutamic acid-containing dual inhibitor of MurD and MurE ligases from Escherichia coli and Staphylococcus aureus has been developed, which incorporates a 2-thioxothiazolidin-4-one moiety. nih.gov This demonstrates the potential for thiazole-containing structures to inhibit this enzyme class.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. als-journal.comnih.gov A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors, which are structurally related to tetrahydrothiazolo[5,4-c]pyridines, have shown potent inhibition of DNA gyrase from S. aureus and E. coli with IC50 values in the nanomolar range. nih.gov Furthermore, novel 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. als-journal.com

Table 2: Inhibition of Bacterial Enzymes by Thiazole Analogues

Compound ClassTarget EnzymeOrganismActivityReference
D-glutamic acid-containing dual inhibitorMurD and MurE ligasesE. coli, S. aureusIC50 values between 6.4 and 180 µM nih.gov
4,5,6,7-Tetrahydrobenzo[d]thiazolesDNA gyraseS. aureus, E. coliIC50 in nanomolar range nih.gov
2-Aryl-N-(4-morpholinophenyl)thiazol-4-aminesDNA gyraseE. coliPotent inhibition als-journal.com

The branched-chain amino acid (BCAA) biosynthesis pathway is essential for the survival of microorganisms like Mycobacterium tuberculosis, making its enzymes attractive targets for new drugs. uq.edu.au

Ketol-Acid Reductoisomerase (KARI) Inhibition: KARI is the second enzyme in the BCAA pathway. uq.edu.au A compound identified as 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565 ) has been shown to be a potent inhibitor of M. tuberculosis KARI (MtKARI) with a Ki of 95.4 nM. uq.edu.au This compound also inhibited the growth of virulent M. tuberculosis cells. uq.edu.au Modifications to the 2-thiazole substituent were well-tolerated, with a phenyl derivative, 151f , showing even more potent inhibition of MtKARI with a Ki of 8 nM. uq.edu.au

Table 3: Inhibition of M. tuberculosis Ketol-Acid Reductoisomerase by Thiazolo[4,5-d]pyrimidine Analogues

CompoundKi (nM)MIC90 (µM)Reference
NSC116565 95.420 uq.edu.au
151f 818 uq.edu.au

In addition to c-KIT, analogues of this compound have been investigated for their ability to inhibit other receptor tyrosine kinases involved in cancer progression.

Met Inhibition: The c-Met receptor tyrosine kinase is a target for the development of new anti-cancer drugs. researchgate.net A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, JLK1360 , has been synthesized and identified as a Met antagonist. researchgate.net This compound was shown to impair receptor signaling. researchgate.net Additionally, new pyrazolo[3,4-b]pyridine derivatives have demonstrated strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. nih.gov Novel substituted thiazolo[5,4-b]pyridine analogues have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer. nih.gov The lead compound, 10k , exhibited remarkable potency against the HCC827, NCI-H1975, and A-549 cancer cell lines with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM, respectively. nih.gov Furthermore, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have also been synthesized and shown to have potent and selective EGFR inhibitory activities. nih.gov

Table 4: Inhibition of Tyrosine Kinase Receptors by Thiazolopyridine Analogues

CompoundTarget ReceptorCell LineIC50 (µM)Reference
JLK1360 Met-- researchgate.net
10k EGFR-TKHCC8270.010 nih.gov
10k EGFR-TKNCI-H19750.08 nih.gov
10k EGFR-TKA-5490.82 nih.gov

In the area of anticoagulation, derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) have been synthesized and evaluated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov A series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were prepared, and compounds 3c and 3d , which possess a carbamoyl (B1232498) or N-methylcarbamoyl moiety, demonstrated potent in vitro inhibitory activities against Factor Xa. nih.gov

Analysis of Cellular and Molecular Biological Pathways Modulated by this compound Analogues

The inhibition of specific molecular targets by this compound analogues translates into the modulation of critical cellular and molecular pathways.

Research into thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors has shown that these compounds can effectively block downstream signaling pathways. mdpi.com For example, the potent inhibitor 6r was found to attenuate the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. mdpi.comresearchgate.net It also suppressed migration, invasion, and anchorage-independent growth of GIST-T1 cells. mdpi.com

Similarly, mechanistic studies on thiazolo[5,4-b]pyridine analogues as EGFR inhibitors revealed that the active compound 10k acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov Apoptosis assays demonstrated that this compound induced significant early and late apoptosis in cancer cells. nih.gov

Furthermore, novel pyridine-thiazole hybrid molecules have been shown to affect DNA integrity and cause changes in the morphology of the nucleus, suggesting a mechanism of action related to the induction of genetic instability in tumor cells. mdpi.com It was also observed that inhibition of PARP1 reduced the cytotoxic activity of these derivatives, indicating a potential interplay with DNA repair pathways. mdpi.com

Insufficient Information to Generate Article on this compound's Role in Cancer Signaling

Following a comprehensive search of available scientific literature and databases, there is insufficient specific information to construct a detailed article on the chemical compound “this compound” and its intervention in cancer-related signaling pathways as per the requested outline.

The investigation into the biological activity of this specific compound did not yield any dedicated research studies or detailed findings regarding its direct interaction with or modulation of cancer-related signaling pathways such as the PI3K/Akt/mTOR, MAPK/ERK, or JAK/STAT pathways. The primary information available for "this compound" and its close derivatives, such as "5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride," pertains to their use as intermediates in the synthesis of other molecules, for instance, the anticoagulant drug Edoxaban.

While research exists for the broader class of "thiazolopyridine" derivatives, these studies focus on different isomers or more complex structures. For example:

Thiazolo[5,4-b]pyridine derivatives have been investigated as inhibitors of various kinases involved in cancer, including c-KIT, EGFR, and PI3K. nih.govnih.govnih.gov Inhibition of c-KIT by these compounds has been shown to block downstream signaling through the PI3K/Akt, MAPK/ERK, and STAT3 pathways. nih.gov

A complex derivative, tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine , has been identified as an inhibitor of the c-Met receptor, a known target in cancer therapy. researchgate.net

However, these findings are not directly applicable to the specific compound "this compound" as requested. The structural differences, such as the isomeric position of the nitrogen and sulfur atoms in the fused ring system (thiazolo[5,4-b] vs. thiazolo[5,4-c]) and other substitutions, are significant and can dramatically alter biological activity.

Due to the lack of direct scientific evidence and detailed research findings for "this compound" in the context of cancer signaling, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Applications in Medicinal and Agrochemical Research

Contributions to the Development of Novel Therapeutic Agents

The core structure of 2-Methylthiazolo[5,4-c]pyridine is instrumental in the design of innovative therapeutic compounds. Its derivatives have been identified as key intermediates and building blocks in the synthesis of molecules targeting a range of diseases.

The hydrogenated derivative, 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, is frequently used as a pharmaceutical intermediate. lookchem.com It plays a crucial role in the synthesis of complex molecules aimed at specific biological targets. For instance, it has been utilized in the preparation of modulators for the Mas-related G-protein coupled receptor X2 (MRGPRX2). google.comgoogle.com These modulators are synthesized by reacting the tetrahydro-derivative with other chemical entities to create compounds with potential therapeutic value. google.comgoogle.comgoogleapis.com The use of this intermediate is significant in developing treatments for conditions where MRGPRX2 activation is a key pathological factor. googleapis.com

The hydrobromide salt of the derivative, 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine hydrobromide, is recognized as a versatile and key compound in pharmaceutical research, with notable applications in neuropharmacology. chemimpex.comchemimpex.com Its unique thiazolo-pyridine structure is believed to contribute to its biological activity, making it a valuable candidate in the search for treatments for neurological disorders. chemimpex.com Researchers utilize this compound in studies investigating enzyme inhibition and receptor interactions, which provides critical insights into metabolic pathways and potential therapeutic targets for neurological conditions. chemimpex.com

A significant area of research involving 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine is in the development of anti-inflammatory agents. chemimpex.comchemimpex.com This compound is used as a starting material to synthesize modulators of the MRGPRX2 receptor. google.comgoogle.com This receptor is expressed in mast cells and is involved in non-IgE mediated pseudo-allergic reactions, inflammation, pain, and itch conditions. google.comgoogle.com By modulating this receptor, the resulting compounds have the potential to treat inflammatory and autoimmune disorders such as urticaria, rosacea, and asthma. google.comgoogle.com

Table 1: Research Applications of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine

Research AreaApplicationTargetPotential Therapeutic Indication
Drug Synthesis Pharmaceutical IntermediateMas-related G-protein coupled receptor X2 (MRGPRX2)Various, including inflammatory and neurological disorders
Neuropharmacology Research CompoundNeurological enzymes and receptorsNeurological Disorders
Anti-inflammatory Synthesis of MRGPRX2 ModulatorsMRGPRX2Pseudo-allergic reactions, Itch, Pain, Inflammatory Disorders (e.g., Urticaria, Rosacea) google.comgoogle.com

The exploration of this compound derivatives in antimicrobial and antiviral research is an area of growing interest. The MRGPRX2 receptor, a key target for compounds synthesized from the tetrahydro-derivative, is known to be a receptor for various ligands, including antimicrobial peptides. google.comgoogleapis.com This connection suggests that modulating MRGPRX2 could play a role in conditions involving these peptides. While direct antiviral or broad-spectrum antimicrobial activity of this compound itself is not extensively documented in the provided research, its derivatives are being investigated within broader screening libraries that include antiviral agents. ambeed.com

The broader class of pyridazine-containing heterocyclic compounds, to which this compound belongs, serves as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer. evitachem.com The core structure is considered a valuable scaffold for developing new anticancer agents.

Function as Versatile Building Blocks for Advanced Organic Molecules

Beyond its direct applications in drug discovery, 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine and its hydrobromide salt are highly valued as versatile building blocks in organic synthesis. chemimpex.com Chemists utilize this compound to construct complex molecular architectures due to its favorable reactivity and structural properties. chemimpex.com Its utility as a building block allows for the creation of diverse libraries of compounds for screening and development in medicinal chemistry and material science. evitachem.comchemimpex.com

Future Research Directions and Perspectives

The scaffold of 2-methylthiazolo[5,4-c]pyridine continues to be a foundation for discovering new potential therapeutic agents. The future of research in this area is poised to build upon existing knowledge, leveraging cutting-edge technologies and methodologies to develop highly specific and effective molecules. The following sections outline key areas of future investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylthiazolo[5,4-c]pyridine, and how can structural purity be validated?

  • Synthesis : Utilize multi-step heterocyclic condensation reactions. For example, start with 2-aminopyridine derivatives and introduce the thiazole ring via reaction with Lawesson’s reagent or phosphorus pentasulfide (avoiding DMF as a solvent, which reacts with thionating agents) . Optimize reaction conditions (e.g., solvent choice, temperature) to minimize side products like 1,3,4-oxadiazoles .
  • Validation : Confirm structure via X-ray crystallography (e.g., analogous thiazolo[5,4-c]pyridine derivatives have been resolved with SHELX software) or spectroscopic methods (NMR, HRMS). For purity, use HPLC with UV detection and compare retention times against standards .

Q. How can researchers address low yields in the alkylation of this compound derivatives?

  • Methodology : Optimize reaction stoichiometry and use catalytic bases (e.g., potassium carbonate) to enhance nucleophilic substitution efficiency. For example, in synthesizing 2-bromo derivatives, employ tert-butyl carbamate (Boc) protection to stabilize intermediates and improve regioselectivity . Monitor reaction progress via TLC or in situ FTIR to identify incomplete conversions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound-based compounds?

  • Data Analysis : Cross-validate assays using standardized protocols (e.g., enzyme inhibition IC₅₀ measurements vs. cell-based viability assays). For instance, discrepancies in anticancer activity may arise from differences in cell line sensitivity or metabolite stability. Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways and identify bioactive species .
  • Case Study : In Edoxaban derivatives, conflicting cytotoxicity data were resolved by isolating and characterizing oxide impurities (e.g., 5-Chloro-2-oxo derivatives) that interfered with activity assays .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methods : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like kinases or GPCRs. Use QSAR models to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with logP and bioavailability . For solubility, simulate solvation free energies using COSMO-RS .
  • Example : Derivatives with tert-butyl carbamate (Boc) groups showed improved blood-brain barrier penetration in silico, validated via in vivo rodent studies .

Q. What experimental approaches mitigate instability of this compound under acidic conditions?

  • Stabilization : Introduce electron-withdrawing groups (e.g., chloro, nitro) at the pyridine ring to reduce protonation susceptibility. For hydrochloride salts (e.g., 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine HCl), store at 2–8°C under nitrogen to prevent hydrolysis . Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateCAS NumberKey Reaction ConditionsYield (%)Reference
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine HCl365996-07-2Boc protection, HBr/CH₃COOH reflux78
Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate1053656-51-1Ethyl chloroformate, DCM, 0°C85

Table 2 : Stability Data for Select Derivatives

CompoundStorage ConditionsDegradation Products IdentifiedHalf-Life (Days)Reference
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HCl25°C, ambient humidityHydrolyzed amide, dimerization30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazolo[5,4-c]pyridine
Reactant of Route 2
2-Methylthiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.